![molecular formula C19H16FN3O2 B2713061 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034323-90-3](/img/structure/B2713061.png)
3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that features a combination of heterocyclic and aromatic structures
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole structure have been reported to exhibit a broad spectrum of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and others . Therefore, it is plausible that this compound may interact with multiple targets depending on the specific disease context.
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with their targets and cause changes that result in their various biological activities
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations would depend on the specific disease context.
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives, it is likely that this compound induces changes at both the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by the cyclization of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Coupling Reactions: The final step involves coupling the 1,2,4-oxadiazole and pyrrolidine rings with the 4-fluorophenyl group using a suitable coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent due to the presence of the 1,2,4-oxadiazole ring, which is known for its antibacterial and antiviral properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and potential interactions with biological molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of the 1,2,4-oxadiazole ring with the pyrrolidine and 4-fluorophenyl groups. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler oxadiazole derivatives.
Biological Activity
The compound 3-[1-(4-fluorobenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
Overview of Oxadiazole Compounds
Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and have been extensively studied for their pharmacological properties. The 1,2,4-oxadiazole moiety is particularly noted for its antimicrobial , anti-inflammatory , analgesic , anticancer , and antidiabetic activities . The incorporation of various substituents can significantly enhance these properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine ring attached to a fluorobenzoyl group and an oxadiazole ring, which are crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds similar to the one demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some derivatives have shown promising antifungal effects against species such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .
2. Anticancer Properties
The anticancer potential of oxadiazole derivatives is well-documented. For instance:
- Inhibition of Tumor Growth : Compounds similar to this compound have been tested against various cancer cell lines. In vitro studies revealed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .
3. Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, oxadiazole derivatives are also known for:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in various models .
- Analgesic Properties : Research indicates potential pain-relieving effects comparable to standard analgesics .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- Dhumal et al. (2016) investigated a series of oxadiazole compounds for antitubercular activity. Their findings indicated that specific derivatives exhibited potent inhibition against Mycobacterium bovis BCG .
- Paruch et al. (2020) synthesized a range of 2,5-disubstituted oxadiazoles that demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin .
Comparative Data Table
Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
---|---|---|---|
This compound | Antimicrobial | E. coli, S. aureus | 10 µg/mL |
Similar Oxadiazole Derivative | Anticancer | MCF-7 (Breast Cancer) | 5 µM |
Similar Oxadiazole Derivative | Antitubercular | M. bovis BCG | 0.5 µg/mL |
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-8-6-14(7-9-15)19(24)23-10-16(13-4-2-1-3-5-13)17(11-23)18-21-12-25-22-18/h1-9,12,16-17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDIBKOWLGZDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=C(C=C2)F)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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